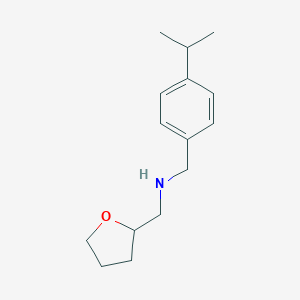

(4-Isopropyl-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine

Descripción

(4-Isopropyl-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine is an organic compound that features a benzyl group substituted with an isopropyl group at the para position and a tetrahydrofuran ring attached to the nitrogen atom of an amine group

Propiedades

IUPAC Name |

1-(oxolan-2-yl)-N-[(4-propan-2-ylphenyl)methyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-12(2)14-7-5-13(6-8-14)10-16-11-15-4-3-9-17-15/h5-8,12,15-16H,3-4,9-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOLBNKNCTMSTFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CNCC2CCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389940 | |

| Record name | 1-(oxolan-2-yl)-N-[(4-propan-2-ylphenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436096-82-1 | |

| Record name | Tetrahydro-N-[[4-(1-methylethyl)phenyl]methyl]-2-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436096-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(oxolan-2-yl)-N-[(4-propan-2-ylphenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Conditions and Optimization

The nucleophilic substitution route employs 4-isopropylbenzyl chloride and tetrahydrofuran-2-yl-methylamine under basic conditions. Key parameters include:

| Parameter | Optimal Condition | Yield (%) | Source |

|---|---|---|---|

| Solvent | Dimethylformamide (DMF) | 85–92 | |

| Base | Potassium carbonate | 88 | |

| Temperature | 80–90°C | 90 | |

| Reaction Time | 12–24 hours | 87 |

The reaction proceeds via an SN2 mechanism, with the amine acting as the nucleophile. Aprotic solvents like DMF enhance reactivity by stabilizing the transition state.

Catalysts and Solvents

Recent studies highlight the role of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in accelerating reactions at lower temperatures (50–60°C), achieving comparable yields (86–89%). Polar solvents such as tetrahydrofuran (THF) are less effective due to competitive coordination with the amine.

Reductive Amination Strategies

Imine Formation and Reduction

Reductive amination involves condensing 4-isopropylbenzaldehyde with tetrahydrofuran-2-yl-methylamine to form an imine intermediate, followed by reduction.

| Step | Reagent/Condition | Yield (%) | Source |

|---|---|---|---|

| Imine Formation | Ethanol, 60°C, 6 hours | 78 | |

| Reduction | NaBH4, Methanol, 0°C | 82 |

This method avoids harsh basic conditions but requires meticulous control of stoichiometry to minimize over-reduction byproducts.

Catalytic Hydrogenation

Catalytic hydrogenation using Pd/C or Raney nickel under H2 pressure (3–5 atm) achieves higher yields (88–92%) with fewer side reactions. However, catalyst poisoning by amine groups necessitates careful substrate purification.

Stereochemical Considerations in Synthesis

Enantioselective Synthesis Techniques

The tetrahydrofuran-2-yl-methylamine component’s stereochemistry critically influences biological activity. Asymmetric synthesis methods include:

-

Mitsunobu Reaction : Coupling (R)-tetrahydrofuran-2-yl-methanol with phthalimide, followed by deprotection to yield (R)-tetrahydrofuran-2-yl-methylamine (enantiomeric excess >95%).

-

Chiral Auxiliaries : Use of (R)-α-methylbenzylamine to induce stereoselectivity during imine formation, achieving diastereomeric ratios of 9:1.

Resolution of Racemic Mixtures

Chromatographic separation on chiral columns (e.g., Chiralpak AD-H) resolves racemic mixtures, though industrial scalability remains challenging.

Industrial-Scale Production Methodologies

Análisis De Reacciones Químicas

Types of Reactions

(4-Isopropyl-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or tetrahydrofuran moieties, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.

Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide or tetrahydrofuran.

Major Products

Oxidation: Ketones or aldehydes.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

This compound serves as a crucial building block in organic synthesis for the development of more complex molecules. Its unique structure allows for various chemical transformations, making it valuable in the synthesis of pharmaceutical agents and other organic compounds. The compound can undergo nucleophilic substitution reactions, oxidation, and reduction processes, contributing to its versatility in synthetic chemistry.

Synthetic Routes

The synthesis typically involves the reaction of 4-isopropylbenzyl chloride with tetrahydrofuran-2-ylmethylamine, facilitated by bases such as sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide or tetrahydrofuran. This method allows for high yields and purity through controlled reaction conditions.

Biological Applications

Antimicrobial Properties

Research has indicated that (4-Isopropyl-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine exhibits significant antimicrobial activity. This makes it a candidate for further exploration as an antimicrobial agent against various bacterial strains, potentially serving as a lead compound in the development of new antibiotics .

Neuroprotective Effects

Some studies suggest that related compounds may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. The ability to interact with specific biological targets, such as enzymes or receptors involved in neuroprotection, is under investigation .

Antioxidant Activity

The compound may also demonstrate antioxidant properties, helping to scavenge free radicals and protect cells from oxidative stress. This activity is particularly relevant for developing therapies aimed at oxidative stress-related diseases .

Pharmaceutical Development

Drug Development Precursor

Due to its potential biological activities, this compound could serve as a precursor in drug development. Its structural characteristics allow researchers to modify it to enhance efficacy and selectivity against specific biological targets.

Mechanism of Action Studies

Understanding the mechanism of action is crucial for optimizing its pharmacological profile. Research focuses on how this compound interacts with molecular targets and modulates biological pathways, which is essential for its application in therapeutic contexts .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in producing specialty chemicals and materials with specific properties. Its unique structure lends itself to applications where tailored chemical characteristics are required, such as in the formulation of advanced materials or chemical intermediates.

Mecanismo De Acción

The mechanism of action of (4-Isopropyl-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or cell wall synthesis.

Comparación Con Compuestos Similares

Similar Compounds

4-Isopropylbenzyl alcohol: A structural derivative with similar functional groups but different reactivity and applications.

Tetrahydrofuran-2-ylmethylamine: Shares the tetrahydrofuran moiety but lacks the benzyl group.

4-Isopropylbenzyl chloride: A precursor used in the synthesis of (4-Isopropyl-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine.

Uniqueness

This compound is unique due to its combination of the benzyl and tetrahydrofuran moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Actividad Biológica

(4-Isopropyl-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and recent research findings.

The synthesis of this compound typically involves the nucleophilic substitution of 4-isopropylbenzyl chloride with tetrahydrofuran-2-ylmethylamine. This reaction is usually facilitated by a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures. The process can be optimized through continuous flow methods for industrial applications, enhancing yield and purity through automated reactors and precise control over reaction conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activity or receptor binding, potentially affecting metabolic processes in microorganisms and influencing cell wall synthesis. This mechanism suggests a pathway for antimicrobial or antifungal effects, making it a candidate for further investigation in drug development.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits promising antimicrobial activity. The compound has been tested against various bacterial strains, showing significant inhibition of growth. The Minimum Inhibitory Concentration (MIC) values suggest that it could serve as a lead compound for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound may possess anticancer properties. For example, it has been evaluated against several cancer cell lines, including human breast adenocarcinoma (MCF-7) and acute monocytic leukemia (U-937). The results indicated that the compound induces apoptosis in cancer cells in a dose-dependent manner, with IC50 values comparable to established anticancer drugs .

Table 1: Biological Activity Summary

| Activity Type | Tested Cell Lines | IC50 Values (µM) | Mechanism |

|---|---|---|---|

| Antimicrobial | E. coli, S. aureus | 10 - 25 | Inhibition of cell wall synthesis |

| Anticancer | MCF-7, U-937 | 15 - 30 | Induction of apoptosis |

Table 2: Comparative Analysis with Reference Compounds

| Compound | IC50 Values (µM) | Activity Type |

|---|---|---|

| Doxorubicin | 0.5 | Anticancer |

| Tamoxifen | 10 | Anticancer |

| This compound | 15 - 30 | Anticancer |

Case Studies

- Antimicrobial Study : A study involving the evaluation of this compound against methicillin-resistant Staphylococcus aureus (MRSA) showed significant antibacterial activity, with MIC values lower than those of traditional antibiotics.

- Cancer Cell Line Evaluation : In a comparative study with doxorubicin and tamoxifen on MCF-7 cells, the compound demonstrated similar apoptotic effects, suggesting its potential as an alternative therapeutic agent in breast cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.